molecular formula C9H15ClN2O3 B13546843 Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride

Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride

Cat. No.: B13546843
M. Wt: 234.68 g/mol
InChI Key: MAJQQEIJICUHFF-UHFFFAOYSA-N
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Description

Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15ClN2O3 and a molecular weight of 234.68 g/mol . This compound is known for its unique spiro structure, which includes both oxygen and nitrogen atoms within the ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride typically involves a multi-step process. One common synthetic route includes the reaction of a suitable precursor with reagents that introduce the spiro structure and the necessary functional groups. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality for research and industrial applications .

Chemical Reactions Analysis

Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Biological Activity

Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of diazaspiro compounds, characterized by a unique spirocyclic structure that contributes to its biological properties. The molecular formula is C10H14N2O2C_{10}H_{14}N_2O_2 with a molecular weight of approximately 198.24 g/mol.

Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. The spirocyclic nature may enhance binding affinity to target proteins, thereby modulating their activity.

Antitumor Activity

Several studies have highlighted the antitumor potential of diazaspiro compounds. For instance, derivatives of diazaspiro[3.5]nonan have shown efficacy against KRAS G12C mutations in non-small cell lung cancer (NSCLC) models, indicating that structural modifications can lead to significant biological activity against cancer cells .

Enzyme Inhibition

Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene derivatives have been evaluated for their ability to inhibit specific enzymes implicated in metabolic pathways. For example, they may act as inhibitors of proteases or kinases, which are crucial in cancer progression and other diseases.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • In vivo studies using xenograft mouse models demonstrated that related diazaspiro compounds exhibited dose-dependent antitumor effects. The lead compound showed significant inhibition of tumor growth when administered subcutaneously .
  • Case Study 2: Enzyme Interaction
    • A study reported the interaction of diazaspiro compounds with KRAS proteins, revealing that these compounds could bind effectively to mutated forms of the protein, suggesting their potential as targeted therapies for specific cancers .

Data Tables

Property Value
Molecular FormulaC10H14N2O2
Molecular Weight198.24 g/mol
CAS NumberNot specified
Antitumor ActivityYes
Enzyme InhibitionPotentially active

Properties

Molecular Formula

C9H15ClN2O3

Molecular Weight

234.68 g/mol

IUPAC Name

methyl 1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H14N2O3.ClH/c1-13-8(12)7-5-9(14-11-7)3-2-4-10-6-9;/h10H,2-6H2,1H3;1H

InChI Key

MAJQQEIJICUHFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2(C1)CCCNC2.Cl

Origin of Product

United States

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